![molecular formula C10H12N4O4 B2890577 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1351644-14-8](/img/structure/B2890577.png)
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as MO-3, is a chemical compound that has been the subject of extensive scientific research in recent years. MO-3 is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
Antidiabetic Activity
Compounds containing the 1,3,4-oxadiazol moiety have been synthesized and evaluated for their antidiabetic activity. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides showed promise in vitro using the α-amylase inhibition assay, which is relevant for managing diabetes by controlling the breakdown of carbohydrates to sugar (Lalpara et al., 2021).
Cytotoxicity Against Cancer Cells
The cytotoxic effects of certain compounds containing the 1,3,4-oxadiazol structure have been investigated, revealing potential applications in cancer research. For example, some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential utility in developing new cancer therapies (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Compounds derived from 1,3,4-oxadiazol have been explored for their anti-inflammatory and analgesic properties. A study synthesized novel compounds starting from visnaginone and khellinone, which exhibited significant inhibitory activity on COX-2, along with notable analgesic and anti-inflammatory effects, comparing favorably to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antibacterial Activity
The synthesis of new compounds incorporating the quinoxaline, tetrazoles, and 1,3,4-oxadiazoles has shown a range of pharmacological activities, including antibacterial properties. This highlights the potential of such structures in addressing bacterial infections and designing new antimicrobial agents (Kethireddy et al., 2017).
Selective Serotonin Receptor Antagonism
A series of analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide demonstrated potent and selective antagonism of 5-HT(1B/1D) receptors. This suggests potential applications in neurological research, particularly in the study of mood disorders and migraine (Liao et al., 2000).
Propriétés
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-6-5-7(14-18-6)9(15)11-10-13-12-8(17-10)3-4-16-2/h5H,3-4H2,1-2H3,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHTZTAAMCMZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.